N-(4-(benzyloxy)phenyl)-2-phenethylbenzamide
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Overview
Description
N-[4-(BENZYLOXY)PHENYL]-2-(2-PHENYLETHYL)BENZAMIDE is an organic compound with the molecular formula C28H25NO2 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-2-(2-PHENYLETHYL)BENZAMIDE typically involves the reaction of 4-(benzyloxy)phenol with 2-(2-phenylethyl)benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for N-[4-(BENZYLOXY)PHENYL]-2-(2-PHENYLETHYL)BENZAMIDE are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(BENZYLOXY)PHENYL]-2-(2-PHENYLETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-[4-(BENZYLOXY)PHENYL]-2-(2-PHENYLETHYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-2-(2-PHENYLETHYL)BENZAMIDE involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, which may influence the compound’s binding affinity to proteins or enzymes. The phenylethyl group provides additional hydrophobic interactions, enhancing the compound’s overall stability and activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-(BENZYLOXY)PHENYL)-2-BROMOBENZAMIDE: Similar structure but with a bromine atom, leading to different reactivity and applications.
4-(BENZYLOXY)PHENOL: Lacks the benzamide group, used in different chemical contexts.
Properties
Molecular Formula |
C28H25NO2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-(2-phenylethyl)-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C28H25NO2/c30-28(27-14-8-7-13-24(27)16-15-22-9-3-1-4-10-22)29-25-17-19-26(20-18-25)31-21-23-11-5-2-6-12-23/h1-14,17-20H,15-16,21H2,(H,29,30) |
InChI Key |
RQFXSHXSZGJUGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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